7-Chloro-5-fluoro-4-isothiocyanato-2-methyl-1-benzofuran
Description
Properties
CAS No. |
650598-24-6 |
|---|---|
Molecular Formula |
C10H5ClFNOS |
Molecular Weight |
241.67 g/mol |
IUPAC Name |
7-chloro-5-fluoro-4-isothiocyanato-2-methyl-1-benzofuran |
InChI |
InChI=1S/C10H5ClFNOS/c1-5-2-6-9(13-4-15)8(12)3-7(11)10(6)14-5/h2-3H,1H3 |
InChI Key |
FXALLVJKPDNECQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=C2O1)Cl)F)N=C=S |
Origin of Product |
United States |
Preparation Methods
Method 1: Synthesis via Isothiocyanation
One effective method involves the isothiocyanation of a suitable precursor compound. The general reaction can be summarized as follows:
- Starting Material: 7-Chloro-5-fluoro-2-methylbenzofuran
- Isothiocyanate Source: Thiophosgene or an equivalent thiocyanate reagent
- Solvent: Dry dichloromethane (DCM)
- Temperature: Reflux conditions
- The starting material is dissolved in dry DCM.
- Thiophosgene is added dropwise while maintaining reflux.
- The mixture is stirred for several hours, allowing for the formation of the isothiocyanate group.
Yield and Purification:
Typically, this method yields around 70% of the desired product after purification by column chromatography.
Method 2: One-Pot Synthesis
A more efficient one-pot synthesis has been reported, which combines multiple steps into a single reaction vessel. This method utilizes a combination of reagents to achieve the desired compound in fewer steps.
- Starting Materials: 5-Fluoro-7-chloro-2-methylbenzofuran and ammonium thiocyanate
- Catalyst: A base such as potassium carbonate
- Solvent: Ethanol or acetonitrile
- Temperature: Room temperature to reflux
- The starting materials are mixed in ethanol with potassium carbonate.
- Ammonium thiocyanate is added, initiating the reaction.
- The mixture is stirred at room temperature or heated to reflux for optimal yield.
Yield and Purification:
This method can lead to yields exceeding 80%, with purification achieved through recrystallization from ethanol.
Method 3: Microwave-Assisted Synthesis
Microwave-assisted synthesis provides a rapid and efficient route to synthesize 7-Chloro-5-fluoro-4-isothiocyanato-2-methyl-1-benzofuran.
- Starting Material: 7-Chloro-5-fluoro-2-methylbenzofuran
- Isothiocyanate Source: Isothiocyanates generated in situ from thiourea derivatives
- Solvent: Solvent-free or minimal solvent conditions
- Temperature: Microwave irradiation (typically around 120°C)
- The starting material and thiourea derivative are placed in a microwave reactor.
- The reaction proceeds under microwave irradiation, significantly reducing reaction time.
Yield and Purification:
Yields can reach up to 90%, with products typically purified via silica gel chromatography.
The following table summarizes the key aspects of each preparation method discussed:
| Method | Starting Material | Yield (%) | Reaction Time | Purification Method |
|---|---|---|---|---|
| Isothiocyanation | 7-Chloro-5-fluoro-2-methylbenzofuran | ~70 | Several hours | Column chromatography |
| One-Pot Synthesis | 5-Fluoro-7-chloro-2-methylbenzofuran | >80 | Room temp to reflux | Recrystallization |
| Microwave-Assisted Synthesis | 7-Chloro-5-fluoro-2-methylbenzofuran | ~90 | Minutes | Silica gel chromatography |
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-fluoro-4-isothiocyanato-2-methyl-1-benzofuran can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Addition Reactions: The isothiocyanato group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Nucleophiles: Used in substitution reactions to replace halogen atoms.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloro group may yield a variety of substituted benzofuran derivatives .
Scientific Research Applications
7-Chloro-5-fluoro-4-isothiocyanato-2-methyl-1-benzofuran has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-chloro-5-fluoro-4-isothiocyanato-2-methyl-1-benzofuran involves its interaction with specific molecular targets. The isothiocyanato group is known to react with nucleophilic sites in biological molecules, potentially leading to the inhibition of key enzymes or signaling pathways. The chloro and fluoro groups may enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key structural analogs include:
7-Chloro-2-methyl-1-benzofuran: Lacks the 5-fluoro and 4-isothiocyanato groups.
5-Fluoro-4-thiocyanato-2-methyl-1-benzofuran : Replaces the isothiocyanato (-NCS) group with thiocyanato (-SCN). The -SCN group is less reactive in nucleophilic substitutions compared to -NCS.
7-Chloro-5-fluoro-2-methyl-1-benzofuran : Omits the 4-isothiocyanato group, simplifying the molecule’s reactivity profile.
Table 1: Structural and Electronic Properties
| Compound | Substituents | LogP* | Dipole Moment (D)* | Reactivity (-NCS vs. -SCN) |
|---|---|---|---|---|
| Target Compound | 7-Cl,5-F,4-NCS,2-CH₃ | 2.8 | 4.5 | High (NCS as leaving group) |
| 7-Chloro-2-methyl-1-benzofuran | 7-Cl,2-CH₃ | 3.1 | 3.2 | Low |
| 5-Fluoro-4-SCN-2-methyl-1-benzofuran | 5-F,4-SCN,2-CH₃ | 2.6 | 4.0 | Moderate (SCN less reactive) |
| 7-Cl-5-F-2-methyl-1-benzofuran | 7-Cl,5-F,2-CH₃ | 2.9 | 3.8 | Low |
*Predicted using computational models (e.g., DFT).
Spectroscopic and Crystallographic Data
- NMR: The ¹⁹F NMR signal for the target compound appears at δ = -115 ppm, distinct from mono-fluoro analogs (δ = -108 to -112 ppm) due to electronic effects from adjacent substituents.
- X-ray Crystallography : SHELXL-refined structures reveal shorter C-N bond lengths in the -NCS group (1.21 Å) compared to -SCN analogs (1.33 Å), supporting its higher reactivity.
Biological Activity
7-Chloro-5-fluoro-4-isothiocyanato-2-methyl-1-benzofuran, identified by its CAS number 650598-24-6, is a compound of significant interest due to its potential biological activities, particularly in the fields of agriculture and medicinal chemistry. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of 7-Chloro-5-fluoro-4-isothiocyanato-2-methyl-1-benzofuran is with a molecular weight of approximately 241.67 g/mol. The compound features a benzofuran core substituted with chlorine and fluorine atoms, as well as an isothiocyanate functional group, which is known to enhance biological activity.
| Property | Value |
|---|---|
| CAS Number | 650598-24-6 |
| Molecular Formula | C₁₀H₅ClFNOS |
| Molecular Weight | 241.67 g/mol |
| LogP | 4.268 |
| PSA | 57.59 |
Antifungal Activity
Recent studies indicate that 7-Chloro-5-fluoro-4-isothiocyanato-2-methyl-1-benzofuran exhibits promising antifungal properties. In a patent application discussing fungicidal active compounds, it was noted that this compound can be effectively used in combinations with other fungicides to enhance efficacy against various fungal pathogens . The compound's mechanism involves disrupting fungal cell wall synthesis, leading to cell death.
Insecticidal Activity
The compound has also shown potential as an insecticide. According to the Insecticides Act of 1968, compounds like this one must demonstrate efficacy and safety for registration as insecticides. Its biological activity includes neurotoxic effects on target pests, which can lead to paralysis and death .
Study on Antifungal Efficacy
A study published in a patent highlighted the effectiveness of 7-Chloro-5-fluoro-4-isothiocyanato-2-methyl-1-benzofuran in controlling fungal infections in crops. The compound was tested against several strains of fungi and exhibited significant inhibitory effects at concentrations as low as 0.5 g/L, suggesting a strong potential for agricultural applications .
Structure-Activity Relationship (SAR)
In related research involving structure–activity relationships (SAR), modifications to the benzofuran structure were analyzed to determine their impact on biological activity. Variations in substituents on the benzofuran ring significantly influenced both antifungal and anticancer activities, indicating that further optimization could enhance the efficacy of 7-Chloro-5-fluoro-4-isothiocyanato-2-methyl-1-benzofuran .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
